molecular formula C9H17N3O B3324202 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1810721-33-5

2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B3324202
CAS No.: 1810721-33-5
M. Wt: 183.25
InChI Key: XTMIYXUZRQBOBU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3,8-triazaspiro[45]decan-4-one is a chemical compound with the molecular formula C9H17N3O It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving spirocyclic compounds.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • **1,3,8-Triazaspiro[4.5]

Properties

IUPAC Name

2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-8(2)11-7(13)9(12-8)3-5-10-6-4-9/h10,12H,3-6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMIYXUZRQBOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C2(N1)CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 3
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 4
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 5
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 6
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one

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